molecular formula C17H16ClN3O5S B3578589 {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE

{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE

Cat. No.: B3578589
M. Wt: 409.8 g/mol
InChI Key: YCNWWRBGZNKTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 4-nitrophenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Scientific Research Applications

{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways .

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5S/c18-14-3-7-16(8-4-14)27(25,26)20-11-9-19(10-12-20)17(22)13-1-5-15(6-2-13)21(23)24/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNWWRBGZNKTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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